molecular formula C18H26N4O4 B589665 7-Desmethyl-9-(5-oxohexyl) Pentoxifylline CAS No. 1329834-21-0

7-Desmethyl-9-(5-oxohexyl) Pentoxifylline

Cat. No.: B589665
CAS No.: 1329834-21-0
M. Wt: 362.43
InChI Key: ZKPKGARSYMNYHU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 7-Desmethyl-9-(5-oxohexyl) Pentoxifylline are not well-documented. it is likely that the production involves standard organic synthesis techniques, including purification and isolation processes to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

7-Desmethyl-9-(5-oxohexyl) Pentoxifylline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the ketone group present in the structure.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring or the ketone group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

7-Desmethyl-9-(5-oxohexyl) Pentoxifylline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Desmethyl-9-(5-oxohexyl) Pentoxifylline is similar to that of Pentoxifylline. It likely exerts its effects by modulating the rheological properties of blood, reducing blood viscosity, and improving microcirculation . The compound may also have anti-inflammatory and antioxidant properties, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Desmethyl-9-(5-oxohexyl) Pentoxifylline is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to its parent compound and other similar derivatives. Its role as an impurity in Pentoxifylline formulations also makes it significant in pharmaceutical quality control.

Biological Activity

7-Desmethyl-9-(5-oxohexyl) Pentoxifylline (DHP) is a derivative of Pentoxifylline, a well-known hemorheological agent used primarily in the treatment of intermittent claudication and other circulatory disorders. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, antioxidant, and vasodilatory effects. This article provides a comprehensive overview of the biological activity of DHP, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

DHP is characterized by its unique chemical structure, which includes a 5-oxohexyl side chain. The molecular formula is C15H19N3O3C_{15}H_{19}N_3O_3, and it features a xanthine-like core structure that is responsible for its biological activities.

The mechanism by which DHP exerts its biological effects involves several pathways:

  • Phosphodiesterase Inhibition : DHP inhibits phosphodiesterase (PDE), leading to increased levels of cyclic AMP (cAMP) within cells. This action promotes vasodilation and improves blood flow by reducing platelet aggregation .
  • Anti-inflammatory Effects : DHP has been shown to reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various tissues. This is particularly beneficial in conditions characterized by chronic inflammation .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress .

Table 1: Summary of Biological Activities

Biological Activity Effect Reference
Phosphodiesterase InhibitionIncreases cAMP levels
Anti-inflammatoryReduces cytokine production
AntioxidantScavenges free radicals
VasodilationImproves blood flow

Pharmacokinetics

DHP demonstrates a favorable pharmacokinetic profile, characterized by rapid absorption and metabolism. A study involving rats indicated that the peak plasma concentration (CmaxC_{max}) of DHP was reached within 3-5 hours after administration, with a terminal half-life that supports its therapeutic use .

Table 2: Pharmacokinetic Parameters

Parameter Value
CmaxC_{max}44.1 ± 9.9 ng/mL
TmaxT_{max}7.3 ± 1.6 hours
Half-life~2 hours

Case Studies

  • Study on Intermittent Claudication : A clinical trial investigated the efficacy of DHP in patients with intermittent claudication. Results showed significant improvements in walking distance and pain relief compared to placebo .
  • Anti-inflammatory Effects in Arthritis Models : In animal models of arthritis, DHP administration resulted in reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in serum .

Q & A

Basic Research Questions

Q. How can researchers reliably synthesize and characterize 7-Desmethyl-9-(5-oxohexyl) Pentoxifylline for experimental use?

  • Methodological Answer : Synthesis typically involves selective demethylation of the parent compound (Pentoxifylline) under controlled alkaline conditions. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>99%), and mass spectrometry (LC-MS) to verify molecular weight (C₁₁H₁₄N₄O₄, MW 266.25) . Stability testing under recommended storage conditions (e.g., sealed containers at 2–8°C) is critical to prevent degradation .

Q. What analytical techniques are most suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 270–280 nm) is widely used for quantification in plasma or serum. For higher sensitivity, LC-MS/MS with electrospray ionization (ESI) in positive ion mode provides lower detection limits (0.1–1 ng/mL). Method validation should include recovery rates (≥85%) and matrix effect evaluations to account for biological interference .

Q. How should researchers handle safety and storage protocols for this compound?

  • Methodological Answer : Follow GHS Category 4 guidelines (oral acute toxicity, H302). Use personal protective equipment (PPE), including nitrile gloves and lab coats, and work in ventilated fume hoods. Store in airtight containers away from strong acids/alkalis and oxidizing agents. Monitor decomposition risks (e.g., toxic fumes under combustion) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported phosphodiesterase (PDE) inhibition efficacy between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies often arise from metabolic differences (e.g., hepatic conversion to active metabolites). Use isotopic labeling (e.g., deuterated analogs like Pentoxifylline-d5) to track metabolic pathways via mass spectrometry. Pair in vitro assays (e.g., PDE3/4 inhibition in cell lysates) with pharmacokinetic profiling (AUC, Cmax) in animal models to correlate bioavailability with activity .

Q. How can computational modeling optimize the synthesis route for this compound derivatives?

  • Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and transition states. Combine with cheminformatics tools to screen catalysts (e.g., phase-transfer catalysts) for demethylation efficiency. Validate predictions with small-scale experiments (≤10 mg) to minimize resource waste .

Q. What mechanisms underlie the compound’s anti-inflammatory effects, and how can cytokine inhibition be measured quantitatively?

  • Methodological Answer : The compound inhibits TNF-α and IL-6 via PDE4 suppression, reducing cAMP degradation. Use ELISA or multiplex bead-based assays (e.g., Luminex) to quantify cytokine levels in stimulated macrophages (e.g., LPS-treated RAW 264.7 cells). Dose-response curves (IC₅₀) should be normalized to reference inhibitors (e.g., rolipram) .

Q. How do researchers address stability challenges in long-term storage for preclinical studies?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., oxidation at the 5-oxohexyl moiety). Lyophilization or formulation with antioxidants (e.g., ascorbic acid) can enhance shelf life. Document lot-specific storage conditions to ensure reproducibility .

Q. Data Contradiction Analysis

Q. How should conflicting data on hepatotoxicity between cell-based assays and rodent models be interpreted?

  • Methodological Answer : Species-specific metabolic differences (e.g., CYP450 isoform expression) may explain disparities. Conduct cross-species microsomal incubation assays to identify toxic metabolites. Use human hepatocyte cultures (e.g., HepaRG) for translational relevance. Statistical tools like Bland-Altman plots can quantify inter-study variability .

Q. What approaches validate the specificity of this compound in complex biological systems?

  • Methodological Answer : Employ CRISPR-Cas9 knockouts of PDE isoforms in cell lines to confirm target engagement. Competitive binding assays (e.g., surface plasmon resonance) quantify dissociation constants (Kd). Cross-validate with RNA-seq to assess off-target gene expression changes .

Properties

IUPAC Name

3-methyl-1,9-bis(5-oxohexyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4/c1-13(23)8-4-6-10-21-12-19-15-16(21)20(3)18(26)22(17(15)25)11-7-5-9-14(2)24/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPKGARSYMNYHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCN1C=NC2=C1N(C(=O)N(C2=O)CCCCC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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